molecular formula C7H11N3O2 B12562139 Acetic acid;pyridine-2,6-diamine CAS No. 143715-89-3

Acetic acid;pyridine-2,6-diamine

Cat. No.: B12562139
CAS No.: 143715-89-3
M. Wt: 169.18 g/mol
InChI Key: MGVORIMCGGRDNZ-UHFFFAOYSA-N
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Description

Acetic acid;pyridine-2,6-diamine is a compound that combines the properties of acetic acid and pyridine-2,6-diamine Acetic acid is a simple carboxylic acid known for its role in vinegar, while pyridine-2,6-diamine is a derivative of pyridine, a six-membered aromatic ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;pyridine-2,6-diamine can be achieved through several methods. One common approach involves the reaction of pyridine-2,6-diamine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature or slightly elevated temperatures, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;pyridine-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Acetic acid;pyridine-2,6-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of acetic acid;pyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2,6-diamine: A similar compound with two amino groups attached to the pyridine ring.

    Acetic acid: A simple carboxylic acid known for its role in vinegar.

    Pyridine: A six-membered aromatic ring containing nitrogen, used as a building block in organic synthesis.

Uniqueness

Acetic acid;pyridine-2,6-diamine is unique due to its combination of properties from both acetic acid and pyridine-2,6-diamine. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

143715-89-3

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

acetic acid;pyridine-2,6-diamine

InChI

InChI=1S/C5H7N3.C2H4O2/c6-4-2-1-3-5(7)8-4;1-2(3)4/h1-3H,(H4,6,7,8);1H3,(H,3,4)

InChI Key

MGVORIMCGGRDNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC(=NC(=C1)N)N

Origin of Product

United States

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